molecular formula C8H6ClNO2 B3346063 6-Hydroxy-7-chloroisoindoline-1-one CAS No. 1138220-71-9

6-Hydroxy-7-chloroisoindoline-1-one

Cat. No.: B3346063
CAS No.: 1138220-71-9
M. Wt: 183.59 g/mol
InChI Key: KDTXGNNTSQNSLS-UHFFFAOYSA-N
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Description

6-Hydroxy-7-chloroisoindoline-1-one is a synthetic isoindoline derivative of interest in medicinal chemistry and drug discovery. This compound serves as a versatile chemical building block, particularly in the synthesis of complex heterocyclic systems. Its molecular structure, incorporating both a phenolic hydroxyl group and a chloro substituent on the isoindoline core, makes it a valuable precursor for constructing potential pharmacologically active molecules. Researchers utilize this scaffold in the development of compounds for investigating cytotoxic agents, as related structures have shown activity against various cancer cell lines . The isoindoline core is a privileged structure in drug design, and the specific substitution pattern on this compound allows for further functionalization through its reactive sites, enabling the exploration of structure-activity relationships. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

7-chloro-6-hydroxy-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c9-7-5(11)2-1-4-3-10-8(12)6(4)7/h1-2,11H,3H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTXGNNTSQNSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=C(C=C2)O)Cl)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201239468
Record name 7-Chloro-2,3-dihydro-6-hydroxy-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201239468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138220-71-9
Record name 7-Chloro-2,3-dihydro-6-hydroxy-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138220-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2,3-dihydro-6-hydroxy-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201239468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-7-chloroisoindoline-1-one typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold, which can then be further modified to introduce the hydroxyl and chloro substituents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-7-chloroisoindoline-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The chloro substituent can be reduced to a hydrogen atom.

    Substitution: The chloro substituent can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro substituent.

Major Products Formed

    Oxidation: Formation of 6-oxo-7-chloroisoindoline-1-one.

    Reduction: Formation of 6-hydroxyisoindoline-1-one.

    Substitution: Formation of various substituted isoindoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-Hydroxy-7-chloroisoindoline-1-one involves its interaction with specific molecular targets. The hydroxyl and chloro substituents can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity to its targets. The exact pathways and molecular targets involved depend on the specific application and biological context.

Comparison with Similar Compounds

Electronic and Steric Modifications

  • Chloro vs. Fluoro Substituents: The chloro group in this compound is more electronegative and bulky compared to the fluoro group in 6-Amino-7-fluoro-2,3-dihydroisoindol-1-one. This difference may influence binding affinity in biological targets, as seen in antimicrobial analogs where chloro derivatives exhibit enhanced activity over fluoro variants .
  • Hydroxyl vs.

Q & A

Q. What strategies ensure reproducibility of synthetic protocols for 6-Hydroxy-7-chloroisoindolin-1-one?

  • Recommendations :
  • Document reaction parameters (e.g., stirring speed, humidity) in supplementary files.
  • Share detailed spectra (with integration values) and chromatograms (including baseline noise levels).
  • Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy-7-chloroisoindoline-1-one
Reactant of Route 2
6-Hydroxy-7-chloroisoindoline-1-one

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